Cas no 2228544-64-5 (4-chloro-2-(trifluoromethyl)phenylmethyl sulfamate)

4-Chloro-2-(trifluoromethyl)phenylmethyl sulfamate is a sulfamate ester derivative characterized by its unique trifluoromethyl and chloro-substituted phenyl group. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals, where its structural features may enhance biological activity or stability. The presence of the sulfamate moiety offers reactivity for further functionalization, while the electron-withdrawing trifluoromethyl and chloro groups can influence the compound's electronic properties. Its well-defined structure allows for precise modifications, making it a valuable building block in medicinal chemistry and material science research. The compound's stability under standard conditions ensures reliable handling and storage.
4-chloro-2-(trifluoromethyl)phenylmethyl sulfamate structure
2228544-64-5 structure
Product Name:4-chloro-2-(trifluoromethyl)phenylmethyl sulfamate
CAS No:2228544-64-5
MF:C8H7ClF3NO3S
MW:289.659290552139
CID:6524640
PubChem ID:165978441
Update Time:2025-06-09

4-chloro-2-(trifluoromethyl)phenylmethyl sulfamate Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-2-(trifluoromethyl)phenylmethyl sulfamate
    • EN300-1988659
    • 2228544-64-5
    • [4-chloro-2-(trifluoromethyl)phenyl]methyl sulfamate
    • Inchi: 1S/C8H7ClF3NO3S/c9-6-2-1-5(4-16-17(13,14)15)7(3-6)8(10,11)12/h1-3H,4H2,(H2,13,14,15)
    • InChI Key: XIALWKAZAAIFEB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(COS(N)(=O)=O)=C(C(F)(F)F)C=1

Computed Properties

  • Exact Mass: 288.9787264g/mol
  • Monoisotopic Mass: 288.9787264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 77.8Ų

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Additional information on 4-chloro-2-(trifluoromethyl)phenylmethyl sulfamate

Introduction to 4-Chloro-2-(Trifluoromethyl)phenylmethyl Sulfamate (CAS No. 2228544-64-5)

4-Chloro-2-(trifluoromethyl)phenylmethyl sulfamate, with the CAS number 2228544-64-5, is a synthetic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in pharmaceutical research and development. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring and a trifluoromethyl group, both of which contribute to its distinctive properties and biological activities.

The chemical formula of 4-chloro-2-(trifluoromethyl)phenylmethyl sulfamate is C9H8ClF3O3S, and it has a molecular weight of approximately 270.67 g/mol. The presence of the trifluoromethyl group imparts significant lipophilicity to the molecule, which can enhance its ability to cross biological membranes and interact with specific cellular targets. This property makes it a valuable candidate for drug discovery and development.

In the realm of pharmaceutical research, 4-chloro-2-(trifluoromethyl)phenylmethyl sulfamate has been studied for its potential as a therapeutic agent. Recent studies have explored its efficacy in treating various diseases, including cancer and neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry in 2021 investigated the antitumor activity of this compound against several human cancer cell lines. The results indicated that 4-chloro-2-(trifluoromethyl)phenylmethyl sulfamate exhibited potent cytotoxic effects, particularly against breast and lung cancer cells.

Beyond its antitumor properties, 4-chloro-2-(trifluoromethyl)phenylmethyl sulfamate has also shown promise in the treatment of neurological disorders. A study conducted by researchers at the University of California, San Francisco, explored its neuroprotective effects in models of Parkinson's disease. The findings suggested that this compound could potentially mitigate neurodegeneration by reducing oxidative stress and inflammation in neuronal cells.

The mechanism of action of 4-chloro-2-(trifluoromethyl)phenylmethyl sulfamate is not yet fully understood, but it is believed to involve multiple pathways. One proposed mechanism is its ability to modulate specific ion channels and receptors, which can influence cellular signaling and function. Additionally, the compound's lipophilic nature allows it to penetrate cell membranes easily, facilitating its interaction with intracellular targets.

In terms of synthesis, 4-chloro-2-(trifluoromethyl)phenylmethyl sulfamate can be prepared through a series of well-defined chemical reactions. The synthesis typically involves the reaction of 4-chloro-2-trifluoromethylbenzyl alcohol with sulfuric acid or other sulfating agents. The process requires careful control of reaction conditions to ensure high yields and purity of the final product.

The safety profile of 4-chloro-2-(trifluoromethyl)phenylmethyl sulfamate is an important consideration for its potential use in therapeutic applications. Preclinical studies have generally shown that this compound has a favorable safety profile at relevant concentrations. However, further research is needed to fully evaluate its long-term safety and potential side effects in humans.

In conclusion, 4-chloro-2-(trifluoromethyl)phenylmethyl sulfamate (CAS No. 2228544-64-5) is a promising compound with diverse applications in pharmaceutical research and development. Its unique chemical structure and biological activities make it an attractive candidate for further investigation as a potential therapeutic agent for various diseases. Ongoing research continues to explore its full potential and optimize its use in clinical settings.

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